molecular formula C5H13NO3S B2664175 N-(3-methoxypropyl)methanesulfonamide CAS No. 349403-25-4

N-(3-methoxypropyl)methanesulfonamide

Cat. No.: B2664175
CAS No.: 349403-25-4
M. Wt: 167.22
InChI Key: VCLNQOAXVDEUPZ-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound is characterized by the presence of a methanesulfonamide group attached to a 3-methoxypropyl chain.

Scientific Research Applications

Chemistry: N-(3-methoxypropyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the binding sites of enzymes and receptors.

Medicine: this compound has potential applications in medicinal chemistry as a precursor for the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial and antifungal properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

CH3SO2Cl+CH3OCH2CH2CH2NH2CH3SO2NHCH2CH2CH2OCH3+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHCH}_2\text{CH}_2\text{CH}_2\text{OCH}_3 + \text{HCl} CH3​SO2​Cl+CH3​OCH2​CH2​CH2​NH2​→CH3​SO2​NHCH2​CH2​CH2​OCH3​+HCl

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-methoxypropyl)methanesulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines, which can further react to form various derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)methanesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • N-(2-methoxyethyl)methanesulfonamide
  • N-(4-methoxybutyl)methanesulfonamide
  • N-(3-ethoxypropyl)methanesulfonamide

Comparison: N-(3-methoxypropyl)methanesulfonamide is unique due to the presence of the 3-methoxypropyl chain, which can influence its solubility, reactivity, and binding affinity to biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-(3-methoxypropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-9-5-3-4-6-10(2,7)8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLNQOAXVDEUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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